Cas no 189439-55-2 (Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate)

Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
- 3-Amino-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester
- BS-21956
- 189439-55-2
- SCHEMBL8435973
- D85384
- methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate
- Z1722500752
- EN300-7393809
- 3-Amino-6-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester
- Methyl3-amino-6-methoxybenzo[b]thiophene-2-carboxylate
- VZWRCBXURPSNIX-UHFFFAOYSA-N
- Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester
- Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate
-
- MDL: MFCD27996422
- インチ: InChI=1S/C11H11NO3S/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3
- InChIKey: VZWRCBXURPSNIX-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=C1)C(=C(C(=O)OC)S2)N
計算された属性
- せいみつぶんしりょう: 237.04596439g/mol
- どういたいしつりょう: 237.04596439g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 274
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 89.8Ų
Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7393809-5.0g |
methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate |
189439-55-2 | 95.0% | 5.0g |
$950.0 | 2025-02-20 | |
eNovation Chemicals LLC | Y1015296-100mg |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 100mg |
$200 | 2024-06-07 | |
Enamine | EN300-7393809-0.25g |
methyl 3-amino-6-methoxy-1-benzothiophene-2-carboxylate |
189439-55-2 | 95.0% | 0.25g |
$146.0 | 2025-02-20 | |
1PlusChem | 1P002E4W-1g |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 1g |
$414.00 | 2023-12-19 | |
1PlusChem | 1P002E4W-5g |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 5g |
$1236.00 | 2023-12-19 | |
1PlusChem | 1P002E4W-10g |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 10g |
$2249.00 | 2023-12-19 | |
Aaron | AR002ED8-5g |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 5g |
$1332.00 | 2025-02-11 | |
Aaron | AR002ED8-100mg |
Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-methoxy-, methyl ester |
189439-55-2 | 95% | 100mg |
$166.00 | 2025-04-01 | |
A2B Chem LLC | AB10832-2.5g |
Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate |
189439-55-2 | 95% | 2.5g |
$605.00 | 2024-01-02 | |
A2B Chem LLC | AB10832-5g |
Methyl 3-amino-6-methoxybenzo[b]thiophene-2-carboxylate |
189439-55-2 | 95% | 5g |
$1761.00 | 2024-04-20 |
Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylate 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
Methyl 3-Amino-6-methoxybenzobthiophene-2-carboxylateに関する追加情報
Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate: A Comprehensive Overview
Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate, also known by its CAS number 189439-55-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of benzobthiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring system. The presence of amino and methoxy groups in its structure introduces unique electronic and functional properties, making it a valuable material for various applications.
The benzobthiophene core of this compound is a key structural feature that contributes to its stability and electronic characteristics. Recent studies have highlighted the potential of benzobthiophene derivatives in organic electronics, particularly in applications such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). The methyl ester group attached to the carboxylate position further enhances solubility and processability, which are critical for device fabrication.
One of the most promising applications of Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate lies in its use as a building block for advanced materials. Researchers have explored its role in constructing donor-acceptor copolymers for OPVs, where its electron-rich nature complements electron-deficient acceptor materials to achieve high power conversion efficiencies. The amino group in the molecule also serves as a versatile functional group for further chemical modification, enabling the creation of tailored materials with specific properties.
In addition to its electronic applications, this compound has shown potential in the field of drug discovery. The methoxy group is known to influence pharmacokinetic properties such as solubility and bioavailability, making it a valuable moiety in medicinal chemistry. Recent studies have investigated its ability to act as a scaffold for designing bioactive molecules with anti-inflammatory and antioxidant properties.
The synthesis of Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate typically involves multi-step organic reactions, including nucleophilic aromatic substitution and condensation processes. These methods are well-established and allow for precise control over the structure and purity of the final product. The compound's stability under thermal and photochemical conditions has been extensively studied, making it suitable for long-term use in various applications.
From an environmental perspective, the compound exhibits low toxicity and biodegradability under controlled conditions, which aligns with current trends toward sustainable chemistry practices. Its production process has been optimized to minimize waste generation and energy consumption, contributing to eco-friendly chemical manufacturing.
In summary, Methyl 3-Amino-6-Methoxybenzobthiophene-2-Carboxylate is a versatile compound with diverse applications across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for both academic research and industrial development. As ongoing studies continue to uncover new potential uses, this compound is poised to play an increasingly important role in advancing modern materials science and medicine.
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